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Compound of Interest

Compound Name: GYKI 52466 hydrochloride

Cat. No.: B065669 Get Quote

For Research Use Only. Not for human or veterinary use.

GYKI 52466 hydrochloride is a potent and selective non-competitive antagonist of the α-

amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in

excitatory neurotransmission in the central nervous system.[1][2] This 2,3-benzodiazepine

compound is distinguished from classical 1,4-benzodiazepines by its lack of activity at GABA-A

receptors.[2][3] Its unique mechanism of action has made it a valuable tool in neuroscience

research, particularly in studies of epilepsy, neuroprotection, and skeletal muscle relaxation.[1]

This guide provides a comprehensive overview of GYKI 52466 hydrochloride, including its

pharmacological properties, experimental protocols, and relevant data for researchers in drug

development and neuroscience.

Chemical and Physical Properties
GYKI 52466 hydrochloride is a yellow solid with good solubility in water and DMSO.[1] Its

chemical and physical properties are summarized in the table below.
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Property Value Reference

Chemical Name

4-(8-Methyl-9H-1,3-

dioxolo[4,5-h]

[3]benzodiazepin-5-yl)-

benzenamine hydrochloride

[1]

Molecular Formula C₁₇H₁₅N₃O₂.HCl [1]

Molecular Weight
329.79 g/mol (hydrochloride) /

366.24 g/mol (dihydrochloride)
[1]

CAS Number 102771-26-6 [1]

Purity >98% [1]

Appearance Yellow solid [1]

Solubility

Soluble in water (10mM) and

DMSO (25mM with heating or

up to 50mM)

[1]

Storage

Store at room temperature

(desiccate) or -20°C for long-

term storage of solutions.

[1]

Pharmacological Profile
GYKI 52466 acts as a non-competitive antagonist at AMPA receptors, meaning it does not

compete with glutamate for the agonist binding site.[1][4] Instead, it binds to an allosteric site

on the receptor complex, thereby inhibiting ion flow.[4][5] This mechanism allows it to be

effective even in the presence of high concentrations of glutamate.[4]

Receptor Selectivity and Potency
GYKI 52466 exhibits high selectivity for AMPA receptors over other ionotropic glutamate

receptors, such as kainate and NMDA receptors.[1] The table below summarizes its inhibitory

concentrations (IC₅₀) for various receptors.
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Receptor Target IC₅₀ Value (µM) Reference

AMPA Receptor 10-20 [1]

Kainate Receptor ~450 [1]

NMDA Receptor >50 [1]

In Vitro and In Vivo Activity
Anticonvulsant Properties: GYKI 52466 has demonstrated potent anticonvulsant effects in

various animal models. It has been shown to be effective against sound-induced seizures in

DBA/2 mice and in maximal electroshock seizure (MES) and pentylenetetrazol (PTZ)

induced seizure models.[6][7]

Neuroprotective Effects: As an AMPA receptor antagonist, GYKI 52466 has shown potential

as a neuroprotective agent.[1][8] However, its efficacy in vivo as a neuroprotectant against

excitotoxicity has been reported as limited in some studies.[8]

Skeletal Muscle Relaxant: The compound also exhibits skeletal muscle relaxant properties.

[1][3]

Pharmacokinetics: In vivo, the effects of GYKI 52466 have been observed to last for 60 to 90

minutes following intraperitoneal injection, with plasma concentrations peaking within 15

minutes.[1]

Mechanism of Action: AMPA Receptor Antagonism
GYKI 52466 exerts its effects by modulating the function of AMPA receptors, which are ligand-

gated ion channels that mediate the majority of fast excitatory synaptic transmission in the

brain. The following diagram illustrates the signaling pathway.
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Mechanism of GYKI 52466 action at the glutamatergic synapse.

Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Voltage-Clamp
Recordings
This protocol is based on methodologies used to characterize the effects of GYKI 52466 on

cultured neurons.[4]

Objective: To measure the effect of GYKI 52466 on AMPA, kainate, and NMDA-induced

currents in cultured hippocampal neurons.

Methodology:

Cell Culture: Prepare primary cultures of hippocampal neurons from embryonic rats.

Recording Setup: Use a patch-clamp amplifier for whole-cell voltage-clamp recordings.

Maintain neurons in an external solution containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 10

HEPES, and 10 glucose, pH adjusted to 7.3. The patch pipette solution should contain (in

mM): 140 CsF, 10 EGTA, and 10 HEPES, pH adjusted to 7.3.

Agonist Application: Apply agonists (AMPA, kainate, or NMDA) using a rapid perfusion

system.
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GYKI 52466 Application: Co-apply GYKI 52466 with the agonist to determine its inhibitory

effect.

Data Analysis: Measure the peak and steady-state currents in the presence and absence of

GYKI 52466 to calculate the IC₅₀ value.
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Workflow for in vitro electrophysiological assessment of GYKI 52466.
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In Vivo Anticonvulsant Activity: Amygdala Kindling
Model
This protocol is based on studies investigating the anticonvulsant effects of GYKI 52466.[9]

Objective: To assess the effect of GYKI 52466 on the development and expression of kindled

seizures.

Methodology:

Animal Model: Use adult male Wistar rats.

Electrode Implantation: Surgically implant a bipolar electrode into the amygdala.

Kindling Procedure: Apply a daily electrical stimulation to the amygdala to induce kindling.

Monitor and score the behavioral seizures.

Drug Administration: For testing effects on fully kindled seizures, administer GYKI 52466

(e.g., 10 mg/kg, i.p.) 5-30 minutes prior to electrical stimulation.[9]

Data Collection: Record the after-discharge duration from the EEG and the behavioral

seizure score.

Data Analysis: Compare the seizure parameters in animals treated with GYKI 52466 to

vehicle-treated controls.

Conclusion
GYKI 52466 hydrochloride is a well-characterized and highly selective non-competitive AMPA

receptor antagonist. Its distinct pharmacological profile makes it an indispensable tool for

investigating the role of AMPA receptors in various physiological and pathological processes.

This guide provides essential technical information to aid researchers in designing and

conducting experiments with this valuable compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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